molecular formula C17H24N2O4 B1304811 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid CAS No. 500013-38-7

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid

Cat. No.: B1304811
CAS No.: 500013-38-7
M. Wt: 320.4 g/mol
InChI Key: CXJBKOKDFABTQO-UHFFFAOYSA-N
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Description

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid (CAS: 500013-38-7) is a benzoic acid derivative featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and linked to the benzoic acid core via a methylene bridge. Its molecular formula is C₁₇H₂₄N₂O₄ (MW: 320.39 g/mol), and it is widely used as an intermediate in pharmaceutical synthesis, particularly for coupling reactions in PROTACs (proteolysis-targeting chimeras) and HDAC inhibitors . The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic processes .

Properties

IUPAC Name

3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJBKOKDFABTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383741
Record name 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500013-38-7
Record name 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of tert-Butyl 4-(3-(methoxycarbonyl)benzyl)piperazine-1-carboxylate

The most common and reliable method to prepare 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid involves the saponification (hydrolysis) of the methyl ester derivative, tert-butyl 4-(3-(methoxycarbonyl)benzyl)piperazine-1-carboxylate, under basic conditions followed by acidification.

Procedure:

  • Starting Material: tert-butyl 4-(3-(methoxycarbonyl)benzyl)piperazine-1-carboxylate
  • Reagents: Lithium hydroxide monohydrate (LiOH·H2O)
  • Solvent System: Tetrahydrofuran (THF) and water mixture
  • Conditions: Stirring at room temperature (~20 °C) for 24 hours
  • Workup: Acidification to pH 5 using 0.3 M potassium hydrogensulfate (KHSO4)
  • Extraction: Successive extraction with chloroform and dichloromethane
  • Isolation: Concentration of combined organic extracts under reduced pressure yields the target acid as a white solid

Yield: Approximately 74% isolated yield of this compound.

Reaction Scheme Summary

Step Reagents & Conditions Description Outcome
1 tert-butyl 4-(3-(methoxycarbonyl)benzyl)piperazine-1-carboxylate + LiOH·H2O in THF/H2O Base hydrolysis of methyl ester Formation of carboxylate salt
2 Acidification with 0.3 M KHSO4 to pH 5 Protonation of carboxylate to acid Precipitation of carboxylic acid
3 Extraction with chloroform and dichloromethane Isolation of product Pure this compound

Notes on Reaction Conditions

  • The use of lithium hydroxide is preferred due to its strong basicity and solubility in mixed organic-aqueous solvents, facilitating efficient ester hydrolysis.
  • The reaction is conducted at ambient temperature to avoid decomposition or side reactions.
  • Acidification to mildly acidic pH (around 5) ensures the carboxylate salt converts to the free acid without excessive protonation of the piperazine nitrogen.
  • The Boc protecting group remains intact under these mild hydrolysis conditions, preserving the piperazine protection for further synthetic steps.

Analytical and Research Findings

  • The product purity is typically confirmed by chromatographic and spectroscopic methods, including NMR and mass spectrometry, showing retention of the Boc group and complete conversion of the ester to acid.
  • The molecular weight of the product is confirmed as 320.4 g/mol, consistent with the expected structure.
  • The compound is commercially available with purity ≥97%, indicating the robustness of the preparation method and ease of purification.

Summary Table of Preparation Data

Parameter Details
Starting Material tert-butyl 4-(3-(methoxycarbonyl)benzyl)piperazine-1-carboxylate
Hydrolysis Agent Lithium hydroxide monohydrate
Solvent Tetrahydrofuran (THF) and water
Temperature Room temperature (~20 °C)
Reaction Time 24 hours
Acidification Agent 0.3 M Potassium hydrogensulfate (KHSO4)
pH for Acidification ~5
Extraction Solvents Chloroform and dichloromethane
Yield 74%
Product Purity ≥97%
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Glucokinase Agonist
    • Research indicates that derivatives of benzoic acid, including 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid, can act as glucokinase agonists. These compounds are significant in developing treatments for type 2 diabetes by enhancing glucose metabolism and insulin sensitivity .
  • Synthesis of Pharmaceutical Compounds
    • This compound serves as an intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it can be used to create more complex piperazine derivatives that exhibit improved biological activity .
  • Potential Antitumor Activity
    • Preliminary studies suggest that certain piperazine derivatives may possess antitumor properties. The introduction of the tert-butoxycarbonyl group enhances the stability and solubility of the compound, making it a candidate for further investigation in cancer therapy .

Case Study 1: Glucokinase Activation

A study published in The Biochemical Journal explored the effects of various N-substituted benzoic acid derivatives on glucokinase activity. The findings demonstrated that compounds similar to this compound significantly increased glucokinase activity in vitro, suggesting potential for managing hyperglycemia in diabetic patients .

Case Study 2: Synthesis Pathways

Research outlined in a patent application described methods for synthesizing N-substituted benzoic acids, including the target compound. The synthesis involved a multi-step process starting from readily available piperazine derivatives, showcasing a practical approach to producing this compound at scale for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS: 215309-01-6)
  • Structure : A methyl group replaces the Boc-protected piperazine.
  • Properties : Higher melting point (187–190°C vs. 173–175°C for the target compound) due to reduced steric bulk, improving crystal packing .
  • Applications : Used in kinase inhibitor synthesis but lacks the Boc group’s versatility in multi-step reactions .
(b) 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid (CAS: 162046-66-4)
  • Structure : Piperazinyl-Boc group attached at the para position of benzoic acid.
  • Applications : Preferred in applications requiring linear molecular geometry for receptor binding .
(c) 3-((tert-Butoxycarbonyl)amino)benzoic Acid (CAS: Not specified, )
  • Properties : Lower molecular weight (279.3 g/mol) and reduced hydrogen-bonding capacity due to the absence of piperazine .
  • Applications : Intermediate for peptide coupling, less suited for metal-catalyzed reactions .

Physicochemical Properties

Property Target Compound 3-(4-Methylpiperazin-1-yl)benzoic Acid 4-(4-Boc-piperazin-1-yl)benzoic Acid
Molecular Weight 320.39 g/mol 220.26 g/mol 306.36 g/mol
Melting Point 173–175°C 187–190°C 174–176°C
cLogP 2.406 1.2 (estimated) 2.8 (predicted)
Hydrogen Bond Donors 1 1 1

Analysis : The Boc group increases hydrophobicity (higher cLogP) compared to methylpiperazine derivatives. Para-substituted analogs exhibit higher melting points due to symmetrical packing .

Commercial Availability and Cost

Compound Suppliers Purity Price (1g)
Target Compound Thermo Scientific ≥97% ~$18,400 JPY
3-(4-Methylpiperazin-1-yl)benzoic Acid Kanto Reagents 97% ~$18,400 JPY
4-(4-Boc-piperazin-1-yl)benzoic Acid Combi-Blocks 95% ~$62,300 JPY

Note: The target compound’s price reflects its complex synthesis and demand in PROTAC research .

Biological Activity

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid (also known as tert-Butyl 4-(3-carboxybenzyl)piperazine-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Molecular Weight : 320.383 g/mol
  • Melting Point : 173–175 °C
  • CAS Number : 500013-38-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on protein degradation pathways, cytotoxicity in cancer cell lines, and potential antibacterial properties.

1. Protein Degradation Pathways

Research indicates that benzoic acid derivatives can modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In a study involving derivatives isolated from Bjerkandera adusta, it was found that these compounds enhanced the activity of both pathways in human foreskin fibroblasts. Notably, compounds similar to this compound showed significant activation of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .

CompoundUPP Activation (%)ALP Activation (%)
Compound 1467.3 ± 3.9High
Compound 2ModerateLow
This compound HighModerate

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including Hep-G2 and A2058. The results indicated no significant cytotoxicity at concentrations up to 10 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Cell LineConcentration (µg/mL)Cell Growth Inhibition (%)
Hep-G2104.81 ± 0.28
A2058105.02 ± 0.18
CCD25sk103.56 ± 4.06

Case Study 1: Modulation of Proteostasis

A study highlighted the role of benzoic acid derivatives in enhancing proteostasis through activation of proteasomal and lysosomal pathways. The findings support the hypothesis that these compounds could serve as novel modulators for conditions associated with protein misfolding and degradation .

Case Study 2: Anticancer Potential

In another investigation, the non-cytotoxic nature of this compound in human fibroblast models suggests its potential as a therapeutic agent with minimal side effects. The ability to enhance cellular degradation pathways may also indicate its use in combating cancer cell survival mechanisms .

Q & A

Q. What are the optimal conditions for introducing the tert-butoxycarbonyl (Boc) group to the piperazine ring during synthesis?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild alkaline conditions (pH 8–9) in a polar aprotic solvent like dichloromethane or THF. Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of excess reagents. Confirmation of Boc incorporation is achieved via 1^1H NMR (disappearance of NH peaks at δ 1.5–2.0 ppm) and FT-IR (C=O stretch at ~1680–1720 cm1^{-1}) .

Q. How can researchers ensure purity during the final purification of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid?

Recrystallization using ethanol/water mixtures (3:1 v/v) at 60°C is effective for removing unreacted intermediates. Alternatively, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity. Monitor by LC-MS (ESI+ mode) to detect residual piperazine or Boc-deprotected byproducts .

Q. What spectroscopic methods are critical for characterizing the compound’s structure?

Key techniques include:

  • 1^1H/13^{13}C NMR: Verify benzyl methylene protons (δ ~3.5–4.0 ppm) and Boc tert-butyl protons (δ 1.4 ppm).
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • FT-IR: Identify carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and Boc carbonyl (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for the Boc-protected intermediate?

Discrepancies often arise from rotameric equilibria in the piperazine ring. Use variable-temperature NMR (VT-NMR) in DMSO-d6_6 at 25–80°C to coalesce split peaks. Alternatively, employ 15^{15}N-labeled analogs or 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .

Q. What experimental strategies mitigate deprotection of the Boc group during acidic coupling reactions?

Use mild acids (e.g., TFA diluted in DCM, 0.5% v/v) and monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane). For carboxylate activation, employ coupling agents like HATU in DMF at 0°C to minimize Boc cleavage .

Q. How can computational modeling optimize the compound’s interactions with biological targets?

Perform molecular docking (AutoDock Vina) using the crystal structure of related benzoic acid derivatives bound to enzymes (e.g., HDACs or kinases). Focus on the protonated piperazine’s hydrogen bonding with catalytic residues. Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. What protocols address stability issues in aqueous buffers during pharmacokinetic studies?

Prepare stock solutions in DMSO (10 mM) and dilute into PBS (pH 7.4) containing 0.1% BSA to prevent aggregation. Stability is assessed via UPLC-MS over 24 hours at 37°C. Degradation >10% necessitates formulation with cyclodextrins or lipid nanoparticles .

Data Contradiction Analysis

Q. How should conflicting solubility data from different studies be reconciled?

Systematic replication under standardized conditions (e.g., shake-flask method in PBS pH 7.4, 25°C) is critical. Variability may arise from polymorphic forms; characterize solid-state stability via PXRD and DSC. If discrepancies persist, consider ion-pairing effects with counterions (e.g., sodium vs. free acid form) .

Q. What methodologies validate the compound’s role in inhibiting enzyme X when conflicting IC50_{50}50​ values are reported?

Standardize assay conditions:

  • Use recombinant enzyme from the same source (e.g., human vs. murine).
  • Include positive controls (e.g., known inhibitors) in each experiment.
  • Apply nonlinear regression analysis (GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals. Cross-validate via orthogonal assays (e.g., fluorescence polarization) .

Experimental Design Considerations

Q. How can researchers design a robust SAR study for derivatives of this compound?

Prioritize substituents on the benzoic acid (e.g., halogens, methyl groups) and piperazine (e.g., Boc vs. other protecting groups). Synthesize analogs via parallel synthesis (96-well plates) and screen in a high-throughput enzymatic assay. Use PCA (principal component analysis) to correlate structural features with activity .

Q. What controls are essential in cellular uptake studies to avoid false positives?

Include:

  • A fluorescent analog (e.g., FITC-labeled) for quantitative confocal microscopy.
  • Temperature controls (4°C vs. 37°C) to distinguish active vs. passive transport.
  • Competitive inhibitors (e.g., excess piperazine derivatives) to assess receptor-mediated uptake .

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